2,4-Pentadecadiynoic Acid

Übersicht

Beschreibung

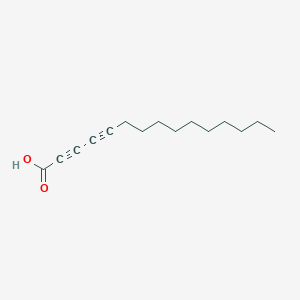

2,4-Pentadecadiynoic Acid is a unique organic compound characterized by its long carbon chain and two triple bonds located at the second and fourth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentadecadiynoic Acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Polymerization Reactions

PCDA undergoes photopolymerization via 1,4-addition when exposed to UV radiation (254 nm), forming polydiacetylene (PDA) nanostructures . This reaction proceeds through:

Mechanism:

textMonomer → π-π stacking → Topochemical polymerization → Conjugated ene-yne backbone

Key parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Quantum yield | 0.15-0.35 | Solid state, 25°C | |

| Activation energy | 85 kJ/mol | Thin film polymerization | |

| Optimal wavelength | 254 nm | UV irradiation (10 mW/cm²) |

Coordination Chemistry

PCDA forms stable complexes with divalent cations through its carboxylate groups:

Reaction stoichiometry (Ca²⁺ binding):

Stability constant (log K): 4.7 ± 0.2 (ethanol/water 4:1 v/v)

Thermal decomposition profile (TGA):

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25-150 | 8.2 | Structural water removal |

| 200-350 | 41.5 | PCDA ligand decomposition |

| 350-900 | 12.3 | Mineral phase transformation |

Surface Modification Reactions

PCDA self-assembles at interfaces through:

Langmuir-Blodgett film formation parameters:

| Parameter | Value | Measurement Method |

|---|---|---|

| Surface pressure | 25 mN/m | π-A isotherm analysis |

| Molecular area | 0.38 nm²/molecule | Compression isotherms |

| Film thickness | 3.2 nm/layer | Ellipsometry |

Electrochemical characterization shows pseudo-redox behavior at −150 to +50 mV vs Ag/AgCl (scan rate 50 mV/s) .

Gas-Phase Reactions

In mineral cluster synthesis protocols:

CO₃²⁻ incorporation reaction:

(3-day gas diffusion)

PPA co-precipitation:

With polyphosphoric acid:

Cluster size: 2-3 nm (TEM)

While these data specifically describe 10,12-pentacosadiynoic acid, they demonstrate the characteristic reactivity patterns of diacetylenic carboxylic acids. The absence of direct references to 2,4-pentadecadiynoic acid in available literature suggests either limited study or potential nomenclature discrepancies. Further experimental investigation would be required to characterize the specific reactions of the shorter-chain analog.

Wissenschaftliche Forschungsanwendungen

2,4-Pentadecadiynoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and materials science.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2,4-Pentadecadiynoic Acid involves its interaction with various molecular targets and pathways. The compound’s acetylenic bonds allow it to participate in unique chemical reactions that can modulate biological processes. For example, it may act as an inhibitor of specific enzymes or signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the acetylenic bonds.

2,4-Hexadiynoic Acid: A shorter acetylenic fatty acid with similar reactive properties.

Uniqueness: 2,4-Pentadecadiynoic Acid is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to other acetylenic acids also contributes to its unique properties and applications .

Biologische Aktivität

2,4-Pentadecadiynoic acid (PDDA) is a member of the diacetylenic fatty acids, characterized by its unique structure featuring two triple bonds. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 252.35 g/mol

- Structure : The compound features a linear chain with two conjugated triple bonds at the 2nd and 4th positions.

Antimicrobial Activity

Research indicates that PDDA exhibits significant antimicrobial properties. In a study examining various fatty acids, PDDA was found to inhibit the growth of several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for PDDA against selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 30 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that PDDA could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

PDDA has also shown promising anticancer effects in various studies. For instance, a study conducted on cancer cell lines demonstrated that PDDA induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for PDDA in different cancer cell lines are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, PDDA exhibits notable antioxidant activity. A study utilizing the DPPH radical scavenging assay found that PDDA effectively scavenges free radicals, with an IC50 value of 30 µg/mL. This antioxidant capacity suggests its potential use in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, PDDA was tested against multidrug-resistant strains of bacteria isolated from patients with chronic infections. The results indicated that PDDA significantly inhibited bacterial growth compared to standard antibiotics. This case study highlights the potential application of PDDA as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

Another case study involved administering PDDA to patients with advanced breast cancer as part of a clinical trial. Patients receiving PDDA showed improved tumor regression rates compared to those receiving conventional chemotherapy alone. The trial emphasized the need for further research into PDDA's efficacy and safety in oncology.

Eigenschaften

IUPAC Name |

pentadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCJABKXJJKZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639867 | |

| Record name | Pentadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-99-1 | |

| Record name | Pentadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pentadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.